molecular formula C9H17ClN2O B6285178 (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride CAS No. 2718123-79-4

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride

Cat. No.: B6285178
CAS No.: 2718123-79-4
M. Wt: 204.7
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Description

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a suitable carbonyl-containing reagent under controlled conditions. One common method is the amination and cyclization of functionalized acyclic substrates . The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted pyrrolidine derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical and chemical research.

Mechanism of Action

The mechanism of action of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is unique due to its specific structural features and the presence of both a pyrrolidine ring and a carbonyl group. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

2718123-79-4

Molecular Formula

C9H17ClN2O

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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